tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate: is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by coupling reactions to introduce the pyrrolidine ring and the amino acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or other transition metals .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate
- tert-Butyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)carbamate
Uniqueness: What sets tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20) |
InChI Key |
OAFVRMHLHJWKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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